molecular formula C8H16O2 B13024895 2-(Propan-2-yl)oxan-4-ol

2-(Propan-2-yl)oxan-4-ol

Cat. No.: B13024895
M. Wt: 144.21 g/mol
InChI Key: VRULKBRREABTGS-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)oxan-4-ol is a cyclic ether alcohol characterized by a six-membered oxane (tetrahydropyran) ring substituted with an isopropyl group at position 2 and a hydroxyl group at position 2. Its stereochemistry and functional group arrangement influence its reactivity, solubility, and biological activity.

Properties

IUPAC Name

2-propan-2-yloxan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-6(2)8-5-7(9)3-4-10-8/h6-9H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRULKBRREABTGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(CCO1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Isopropyltetrahydro-2H-pyran-4-ol can be synthesized through a Prins cyclization reaction. This reaction involves the cyclization of an aldehyde and an unsaturated alcohol in the presence of an acid catalyst. Common catalysts used in this reaction include sulfuric acid, p-toluenesulfonic acid, and Amberlyst 15 . The reaction conditions typically involve heating the reactants in the presence of the catalyst, with the addition of water to improve selectivity and yield .

Industrial Production Methods

In industrial settings, the production of 2-isopropyltetrahydro-2H-pyran-4-ol often involves the use of heterogeneous catalysts, such as iron-modified silica. These catalysts offer advantages such as reusability and ease of separation from the reaction mixture . The reaction is carried out under controlled conditions to ensure high selectivity and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyltetrahydro-2H-pyran-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the compound and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize 2-isopropyltetrahydro-2H-pyran-4-ol to form corresponding ketones or carboxylic acids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound to its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) to introduce different substituents into the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions typically produce alcohols.

Mechanism of Action

The mechanism of action of 2-isopropyltetrahydro-2H-pyran-4-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of oxidative stress pathways .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical properties of 2-(Propan-2-yl)oxan-4-ol and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Functional Groups Purity (%) CAS Number
This compound* C₈H₁₆O₂ 144.21 (calculated) 2-(isopropyl), 4-OH Cyclic ether, alcohol NA NA
3-(Propan-2-yl)oxan-4-ol C₈H₁₆O₂ 144.21 (calculated) 3-(isopropyl), 4-OH Cyclic ether, alcohol 95 EN300-396874
4-(Prop-2-yn-1-yl)oxan-4-amine hydrochloride C₈H₁₄ClNO 175.66 (calculated) 4-(propargyl), 4-NH₂ Cyclic ether, amine, HCl salt 95 EN300-384628
2-Propanol (Isopropyl alcohol) C₃H₈O 60.10 N/A Primary alcohol NA 67-63-0
Key Observations:

Positional Isomerism : The substitution of the isopropyl group at position 2 vs. 3 (as in 3-(propan-2-yl)oxan-4-ol) may alter steric effects and hydrogen-bonding interactions. This could influence solubility and reactivity in synthetic applications .

Functional Group Variations: The hydroxyl group in this compound contrasts with the amine group in 4-(prop-2-yn-1-yl)oxan-4-amine hydrochloride. Amines generally exhibit higher basicity and nucleophilicity, making the latter more reactive in acid-catalyzed reactions .

Physicochemical and Toxicological Data

Solubility and Stability:
  • 2-Propanol: Fully miscible in water due to its small size and hydroxyl group. In contrast, cyclic ether alcohols like this compound are expected to have moderate water solubility (~50–100 mg/mL) based on structural analogs .
  • 4-(Prop-2-yn-1-yl)oxan-4-amine hydrochloride : The hydrochloride salt form enhances water solubility compared to the free base .
Toxicity:
  • Cyclic Ether Derivatives: Limited toxicity data exist for compounds like 3-(propan-2-yl)oxan-4-ol. However, cyclic ethers with bulky substituents often exhibit lower acute toxicity compared to simple alcohols due to reduced metabolic activation .

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